![molecular formula C8H7NO2 B2995760 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde CAS No. 1547108-50-8](/img/structure/B2995760.png)

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dihydrofuro[3,4-b]pyridine is an organic compound with the molecular formula C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da .

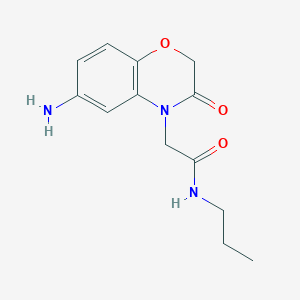

Molecular Structure Analysis

The molecular structure of 5,7-Dihydrofuro[3,4-b]pyridine is represented by the SMILES notation: C1OCC2=NC=CC=C12 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dihydrofuro[3,4-b]pyridine such as melting point, boiling point, density, and refractive index are not available in the sources I found .Scientific Research Applications

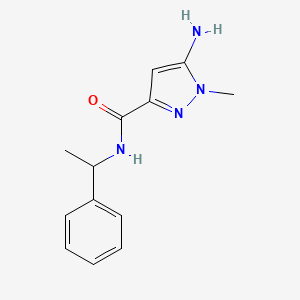

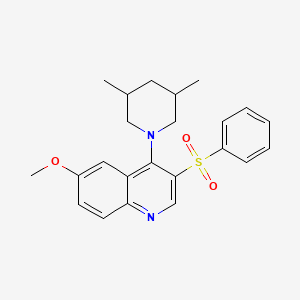

Chemical Synthesis and Compound Development

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde serves as a precursor in the chemical synthesis of complex heterocyclic compounds. Its reactivity has been explored in various studies to develop novel chemical entities with potential applications in material science and pharmaceuticals. For instance, it has been utilized in the synthesis of 1-substituted 3-(dialkylamino)-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles, showcasing its versatility in organic synthesis and potential in creating compounds with unique optical properties (Landmesser, Linden, & Hansen, 2008).

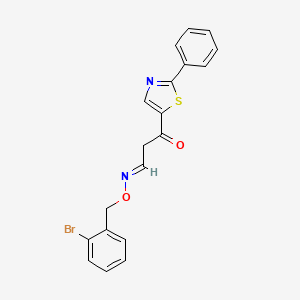

Heterocyclic Compound Synthesis

The compound has also been implicated in the preparation of heterocyclic chalcones and dipyrazolopyridines, indicating its utility in generating a wide array of heterocyclic structures that are crucial in drug discovery and development (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010). This highlights its importance in the synthesis of compounds that could serve as lead structures in medicinal chemistry.

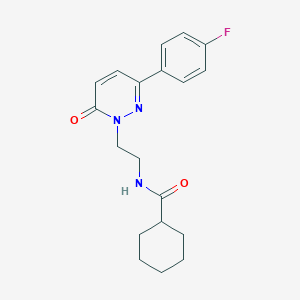

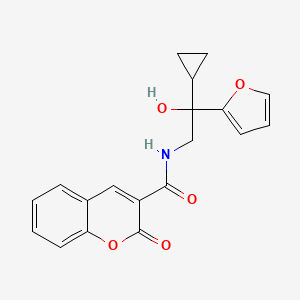

Fluorescence and Photophysical Properties

Studies have explored the effect of specific solute-solvent interactions and electron donor-acceptor substituents on the fluorescence of novel pyrazolo naphthyridines derived from heterocyclic orthoaminoaldehyde compounds. These investigations provide insights into the photophysical properties of these compounds, which could have implications for their use in optical materials and fluorescence-based applications (Patil, Shelar, Rote, Toche, & Jachak, 2010).

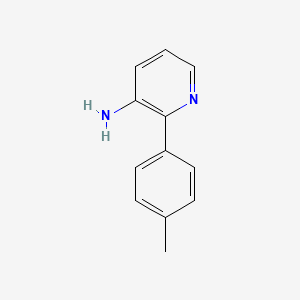

Antibacterial Activity

The antibacterial activity of pyrazolopyridine derivatives synthesized from 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde has been investigated, with some derivatives showing moderate to good activity against various Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

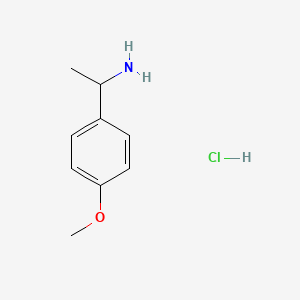

Catalytic Applications and Method Development

Research has also focused on developing new catalytic methods involving 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde for direct methylation of pyridines, exploiting its chemical structure for innovative synthetic routes. This demonstrates its role in advancing synthetic chemistry techniques and the development of novel catalytic processes (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Mechanism of Action

Target of Action

This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with similar scaffolds have exhibited a wide range of biological activities .

Mode of Action

It’s known that nitrogen-containing heterocycles play a key role in drug production . They interact with biological targets in various ways, often involving interactions with proteins or enzymes that lead to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of pathways, leading to various downstream effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Compounds with similar structures have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

The action, efficacy, and stability of 5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, temperature, and more .

properties

IUPAC Name |

5,7-dihydrofuro[3,4-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-3-6-1-7-4-11-5-8(7)9-2-6/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSMWOWDTOPGQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)N=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2995678.png)

![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)